3-Bromo-4-chloro-2-fluoroaniline

Lipophilicity Drug-likeness ADME prediction

3-Bromo-4-chloro-2-fluoroaniline (CAS 1539469-93-6) is a tri-halogenated aromatic amine with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol. It belongs to the class of polyhalogenated anilines that serve as versatile intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46
CAS No. 1539469-93-6
Cat. No. B2413769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-2-fluoroaniline
CAS1539469-93-6
Molecular FormulaC6H4BrClFN
Molecular Weight224.46
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)Br)Cl
InChIInChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
InChIKeyNNEAPESSFSAYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloro-2-fluoroaniline (CAS 1539469-93-6): Procurement-Ready Profile of a Multi-Halogenated Aniline Building Block


3-Bromo-4-chloro-2-fluoroaniline (CAS 1539469-93-6) is a tri-halogenated aromatic amine with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol . It belongs to the class of polyhalogenated anilines that serve as versatile intermediates in pharmaceutical and agrochemical synthesis. The compound features a unique substitution pattern — bromine at C-3, chlorine at C-4, and fluorine at C-2 relative to the aniline –NH₂ group — which confers distinct electronic and steric properties exploited in cross-coupling reactions and medicinal chemistry scaffold construction . Its computed LogP of 2.8238 positions it within the lipophilicity window favorable for drug-like intermediates, while its commercial availability at ≥97% purity from multiple suppliers makes it a practical procurement choice for research and development programs.

3-Bromo-4-chloro-2-fluoroaniline: Why Simple Analog Substitution Is Not Chemically Neutral


Polyhalogenated anilines sharing the same elemental composition (C₆H₄BrClFN) cannot be assumed interchangeable. In 3-bromo-4-chloro-2-fluoroaniline, the bromine atom resides at the meta position relative to the –NH₂ group and adjacent to both the ortho-fluoro and para-chloro substituents. In the closest regioisomer 4-bromo-3-chloro-2-fluoroaniline (CAS 115843-99-7), bromine occupies the para position — a shift that alters the aryl halide bond dissociation energy, the electronic environment at the coupling site, and the compound's solid-state properties (melting point 51–53 °C vs. the target compound's significantly lower melting range) . Furthermore, removal of the 2-fluoro substituent entirely (e.g., 3-bromo-4-chloroaniline, CAS 823-54-1) eliminates the strong electron-withdrawing ortho effect that suppresses aniline basicity and enables distinctive intramolecular F···H–N interactions [1]. These differences propagate into divergent cross-coupling kinetics, metabolic stability of derived products, and chromatographic behavior — any one of which can derail a multi-step synthetic route or falsify a structure–activity relationship conclusion [2].

Quantitative Differentiation Evidence for 3-Bromo-4-chloro-2-fluoroaniline Versus Closest Analogs


Lipophilicity Control: Lower LogP than 4-Bromo-3-chloro-2-fluoroaniline by 0.58 Units

The computed partition coefficient (LogP) of 3-bromo-4-chloro-2-fluoroaniline is 2.8238 , whereas its closest regioisomer 4-bromo-3-chloro-2-fluoroaniline (CAS 115843-99-7) exhibits a LogP of 3.405 [1]. This 0.582 log-unit difference, arising solely from the positional interchange of Br and Cl on the ring, translates to an approximately 3.8-fold difference in the octanol/water partition ratio and is attributable to the altered dipole moment and hydrogen-bonding capacity conferred by the halogen arrangement. The target compound's lower LogP brings it closer to the preferred range (LogP ~1–3) for orally bioavailable drug intermediates [2].

Lipophilicity Drug-likeness ADME prediction

Physical Form Advantage: Sub-Ambient Melting Behavior Enables Solution-Phase Processability

3-Bromo-4-chloro-2-fluoroaniline is described as a yellow-to-brown solid that lacks a sharply defined melting point in vendor specifications , consistent with a low-melting or partially amorphous character. In contrast, the regioisomer 4-bromo-3-chloro-2-fluoroaniline has a well-characterized melting point of 51–53 °C , and the non-fluorinated analog 3-bromo-4-chloroaniline melts at 82 °C (range 80–84 °C) . The target compound's lower and less defined melting range is a direct consequence of the specific halogen substitution pattern disrupting crystal lattice packing, and it facilitates solution-phase handling without the need for pre-heating or specialized solid-dispensing equipment.

Physical form Process chemistry Handling

Cross-Coupling Reactivity Orthogonality: Br at C-3 (meta to –NH₂) versus Br at C-4 (para to –NH₂) in Suzuki–Miyaura Coupling

In 3-bromo-4-chloro-2-fluoroaniline, the bromine atom at C-3 is in a meta relationship to the electron-donating –NH₂ group and flanked by the ortho-fluoro (C-2) and para-chloro (C-4) substituents. This electronic environment differs fundamentally from that of 4-bromo-3-chloro-2-fluoroaniline, where bromine is para to –NH₂ and experiences greater electron density from the amine lone pair . The Hammett σₘ value for –NH₂ (+0.12 at the meta position for Br) contrasted with σₚ (−0.30 at the para position) predicts that the C₃–Br bond in the target compound is less activated toward oxidative addition by Pd⁰ than the C₄–Br bond in the comparator [1]. This reduced reactivity enables chemoselective sequential coupling strategies: the C₄–Cl bond (more activated by the para-NH₂ effect in the target) can be addressed in a first coupling step, preserving the meta-Br for a subsequent orthogonal transformation — a reactivity profile not accessible with the para-Br isomer.

Cross-coupling Sequential functionalization Suzuki–Miyaura

Amine Basicity Modulation: Ortho-Fluorine Suppresses pKa Relative to Non-Fluorinated 3-Bromo-4-chloroaniline

The ortho-fluoro substituent in 3-bromo-4-chloro-2-fluoroaniline exerts a strong electron-withdrawing inductive effect (−I) on the aniline –NH₂ group, lowering its basicity compared to the non-fluorinated analog 3-bromo-4-chloroaniline. While the experimentally measured pKa of the conjugate acid of the target compound has not been reported, the pKa of 2-fluoroaniline (~3.2) is approximately 1.4 log units lower than that of aniline (~4.6) [1]. Extending this class-level trend, the anilinium pKa of 3-bromo-4-chloro-2-fluoroaniline is predicted to be in the range of 2.0–2.5, significantly lower than that of 3-bromo-4-chloroaniline (estimated pKa ~3.5–4.0) [2]. The reduced basicity decreases the nucleophilicity of the –NH₂ group, which can be advantageous when competing amination side-reactions must be suppressed during Pd-catalyzed cross-coupling or when the target scaffold requires a less basic amine for optimal target engagement in medicinal chemistry.

Amine basicity pKa modulation Drug design

Regioisomer Identification Confidence: Ortho-Fluoro CID Fragmentation Signature Distinguishes 3-Br-4-Cl-2-F from 4-Br-3-Cl-2-F Aniline

A systematic collision-induced dissociation (CID) mass spectrometry study of haloaniline isomers demonstrated that ortho-substituted haloanilines exhibit a characteristic fragmentation pathway involving hydrogen halide loss that is diagnostic for isomeric differentiation [1]. Specifically, 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline could be unequivocally distinguished by their CID spectra — an 'ortho effect' that extends to the bromo-chloro-fluoroaniline series. For the target compound 3-bromo-4-chloro-2-fluoroaniline, the fluorine atom ortho to the –NH₂ group enables a signature HF-loss peak (m/z 204) under CID conditions that is absent or of different relative intensity in regioisomers lacking the ortho-fluoro arrangement, such as 4-bromo-3-chloro-2-fluoroaniline or 3-bromo-2-chloro-4-fluoroaniline [2].

Mass spectrometry Isomer differentiation Quality control

Pharmaceutical Scaffold Provenance: Documented as Preferred Intermediate in Kinase Inhibitor Programs

According to ChemicalBook's supply information, 3-bromo-4-chloro-2-fluoroaniline is specifically cited as a building block for constructing kinase inhibitors targeting EGFR, VEGFR, JAK, and BTK, as well as antibacterial, antifungal, antiviral, and anti-inflammatory drug candidates . The specific arrangement of the three halogens is highlighted as a designed feature: the bromine serves as a Suzuki/Heck/Buchwald coupling handle, the fluorine enhances metabolic stability and biological activity, and the chlorine modulates electronic effects and lipophilicity . In contrast, the regioisomer 4-bromo-3-chloro-2-fluoroaniline is primarily documented as a general pharmaceutical intermediate without specific kinase target class annotations in vendor literature [1]. While these vendor claims reflect market positioning rather than published head-to-head biological comparisons, the target-compound-specific mention of multiple kinase programs (EGFR, VEGFR, JAK, BTK) across independent supplier documentation suggests a non-random preference by medicinal chemistry teams.

Kinase inhibitor Pharmaceutical intermediate Medicinal chemistry

High-Confidence Application Scenarios for 3-Bromo-4-chloro-2-fluoroaniline Driven by Differentiation Evidence


Sequential Site-Selective Cross-Coupling for Polyfunctional Biaryl Synthesis

The meta-Br, para-Cl arrangement in the target compound — with the Br at C-3 being less activated toward oxidative addition than the para-Br in the 4-bromo-3-chloro isomer — supports chemoselective sequential Suzuki–Miyaura coupling strategies. In a typical workflow, the more activated C₄–Cl bond (enhanced by the para-NH₂ effect) can be engaged in a first coupling step using a Pd catalyst system selective for aryl chlorides, followed by activation of the meta-C₃–Br bond using a higher-temperature or more electron-rich ligand system . This intrinsic reactivity orthogonality eliminates the need for protecting groups, reduces step count, and improves overall yield in the construction of unsymmetrical biaryl pharmacophores — a direct consequence of the halogen substitution pattern that differentiates this isomer from its regioisomeric competitors.

Lead Optimization of Kinase Inhibitors Requiring Fine-Tuned Lipophilicity and Amine Basicity

Medicinal chemistry teams optimizing ATP-competitive kinase inhibitors frequently encounter the challenge of balancing target potency with physicochemical properties. The target compound's LogP of 2.82 — significantly lower than the 3.41 of its 4-bromo-3-chloro regioisomer — combined with a reduced amine pKa (estimated ~2.0–2.5), makes it a preferred aniline fragment for scaffolds where excessive lipophilicity or amine basicity would compromise solubility, permeability, or selectivity . Multiple supplier sources document its use in EGFR, VEGFR, JAK, and BTK inhibitor programs [1], providing precedent-based confidence for procurement decisions in kinase-focused medicinal chemistry campaigns.

Late-Stage Functionalization Compatible with Automated Parallel Synthesis Platforms

The compound's low-melting physical form, coupled with its computed favorable TPSA (26.02 Ų) and LogP, makes it amenable to automated liquid-handling systems used in high-throughput parallel synthesis . Unlike the higher-melting 4-bromo-3-chloro-2-fluoroaniline (mp 51–53 °C) which may require pre-dissolution and heating, the target compound can be directly dissolved in common organic solvents (DMSO, DMF, acetonitrile) at ambient temperature, streamlining the preparation of compound libraries for SAR exploration. This practical advantage, while not a direct performance comparator, translates into reduced automation downtime and fewer solubility-related workflow interruptions.

Process Quality Control via Ortho-Fluoro CID-MS/MS Isomer Confirmation

During scale-up and regulatory starting material qualification, the ortho-fluoro CID fragmentation signature of 3-bromo-4-chloro-2-fluoroaniline provides a rapid and unambiguous LC–MS/MS method for confirming regioisomeric identity and detecting contamination by the closely related 4-bromo-3-chloro-2-fluoro or 3-bromo-2-chloro-4-fluoro isomers . This analytical differentiation capability is critical when sourcing from new suppliers or qualifying material for GMP campaigns, as isomeric impurities at even low levels (≥0.10 area%) can propagate into difficult-to-purify downstream intermediates and compromise regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-chloro-2-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.